molecular formula C8H3Br2N3 B2370175 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile CAS No. 2068065-63-2

4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile

Cat. No.: B2370175
CAS No.: 2068065-63-2
M. Wt: 300.941
InChI Key: FBKJJSFJKWOLQA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile typically involves the bromination of pyrazolo[1,5-a]pyridine-3-carbonitrile. One common method includes the reaction of pyrazolo[1,5-a]pyridine-3-carbonitrile with bromine in the presence of a suitable solvent such as acetic acid . The reaction is carried out at room temperature and yields the desired dibromo compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives .

Mechanism of Action

The mechanism of action of 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The bromine atoms and cyano group play a crucial role in its reactivity and interactions with biological molecules . Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile
  • 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile
  • Pyrazolo[1,5-a]pyridine-3-carbonitrile

Uniqueness

The dibromo substitution pattern provides distinct electronic and steric properties compared to mono-bromo or unsubstituted analogs .

Properties

IUPAC Name

4,6-dibromopyrazolo[1,5-a]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Br2N3/c9-6-1-7(10)8-5(2-11)3-12-13(8)4-6/h1,3-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKJJSFJKWOLQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C=NN2C=C1Br)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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